3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole
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Overview
Description
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole is an organic compound with the molecular formula C14H18BNO4. This compound is notable for its unique structure, which includes a benzo[D]isothiazole core substituted with a methyl group and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole typically involves the reaction of 3-methylbenzo[D]isothiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert atmosphere conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole include:
Phenylboronic acid pinacol ester: Used in similar cross-coupling reactions and has comparable reactivity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound used in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions and other organic transformations.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C14H18BNO2S |
---|---|
Molecular Weight |
275.2 g/mol |
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C14H18BNO2S/c1-9-11-7-6-10(8-12(11)19-16-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 |
InChI Key |
NDXFXJNIYBWOCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NS3)C |
Origin of Product |
United States |
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